molecular formula C24H26N6O2 B1192068 ABZI-1

ABZI-1

Cat. No.: B1192068
M. Wt: 430.51
InChI Key: DMGIDXMTSLVFPS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABZI-1 is a synthetic small molecule agonist of the Stimulator of Interferon Genes (STING) protein, a central signaling hub in the innate immune system . Upon binding to STING in the endoplasmic reticulum, this compound triggers a signaling cascade that leads to the recruitment and activation of the TBK1 kinase . This results in the phosphorylation of the transcription factor IRF3, driving its translocation to the nucleus and inducing the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines . This potent induction of an interferon response is crucial for initiating anti-tumor immunity and mounting a defense against viral pathogens. The activation of the STING pathway by this compound in antigen-presenting cells, such as dendritic cells, enhances the cross-priming of tumor-specific antigens, leading to the activation and infiltration of CD8+ T cells for targeted tumor cell killing . In the context of infectious disease, research with related ABZI compounds has demonstrated that STING activation can inhibit the replication of RNA viruses, such as human parainfluenza virus and rhinovirus, through distinct mechanisms involving either type I interferon responses or the induction of ATG5-dependent autophagy . As a research tool, this compound is valuable for exploring STING-dependent signaling in the tumor microenvironment, developing novel cancer immunotherapies and vaccine adjuvants, and investigating host-directed antiviral treatments . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C24H26N6O2

Molecular Weight

430.51

IUPAC Name

(S)-2-(1-Ethyl-3-methyl-1H-pyrazole-5-carboxamido)-1-(2-phenylpropyl)-1H-benzo[d]imidazole-5-carboxamide

InChI

InChI=1S/C24H26N6O2/c1-4-30-21(12-16(3)28-30)23(32)27-24-26-19-13-18(22(25)31)10-11-20(19)29(24)14-15(2)17-8-6-5-7-9-17/h5-13,15H,4,14H2,1-3H3,(H2,25,31)(H,26,27,32)/t15-/m1/s1

InChI Key

DMGIDXMTSLVFPS-OAHLLOKOSA-N

SMILES

O=C(C1=CC=C2N(C[C@H](C3=CC=CC=C3)C)C(NC(C4=CC(C)=NN4CC)=O)=NC2=C1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABZI1;  ABZI 1;  ABZI-1

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Species Specificity : DMXAA’s failure in human trials stemmed from its inability to activate human STING, unlike this compound and ADU-S100, which exhibit cross-species efficacy .

Pharmacokinetics : this compound outperforms DMXAA in oral bioavailability and half-life, reducing dosing frequency. However, ADU-S100 requires intratumoral administration, limiting its utility .

Mechanistic Differences : this compound and ADU-S100 directly bind the CDN pocket, whereas DMXAA interacts with a murine-specific auxiliary site, explaining its species-restricted activity .

Efficacy in Preclinical Models

Compound Tumor Model Response Rate Immune Activation
This compound CT26 colorectal 80% tumor regression ↑ CD8+ T cells, ↓ Tregs
DMXAA B16 melanoma (murine) 60% tumor stasis ↑ Neutrophils, limited T-cell activation
ADU-S100 4T1 breast 70% tumor stasis ↑ IFN-β, ↑ dendritic cell maturation

This compound induces robust T-cell-mediated antitumor immunity, whereas DMXAA primarily activates innate immune cells like neutrophils. ADU-S100’s reliance on intratumoral delivery limits its systemic applicability compared to this compound’s oral route .

Preparation Methods

Core Benzimidazole Synthesis

The benzimidazole scaffold is synthesized via cyclization reactions. A representative pathway involves:

  • Alkylation of Aniline Derivatives :

    • Aniline 20 (4-carbamoyl-2-methoxyaniline) is alkylated with tert-butyl (E)-(4-bromobut-2-en-1-yl)carbamate in DMF with K2_2CO3_3 at 100°C for 16 hours.

    • Yield: 42% after silica gel purification (DCM/MeOH 10:1).

  • Cyclization with Potassium Thiocyanate :

    • The alkylated intermediate undergoes cyclization using KSCN in acetic acid, followed by bromination with Br2_2 to form the benzothiazole ring.

    • Key conditions: Room temperature, 16-hour reaction time.

Table 1: Key Reaction Parameters for Benzimidazole Formation

StepReagents/ConditionsYield
AlkylationK2_2CO3_3, DMF, 100°C, 16 h42%
CyclizationKSCN, acetic acid, Br2_2, RT, 16 h61%

Introduction of Functional Groups

Post-cyclization modifications are critical for STING activation:

  • Deprotection and Functionalization :

    • The tert-butyl carbamate group is removed using TFA/DCM (1:1) to expose a primary amine.

    • Subsequent coupling with acylating agents introduces substituents at the 7-position of the benzimidazole.

  • Dimerization for Enhanced Potency :

    • DiABZI derivatives (e.g., ABZI-1) are synthesized by linking two benzimidazole units via a four-carbon spacer.

    • Reaction: Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or amide bond formation.

Enzymatic and Chemical Synthesis Hybrid Approaches

Recent advancements combine chemical synthesis with enzymatic methods to improve scalability:

  • Enzymatic Cyclization : McGAS (mouse cyclic GMP-AMP synthase) catalyzes the cyclization of GTP and modified nucleosides to generate intermediates.

  • Chemical Functionalization : The enzymatically derived intermediates undergo Suzuki-Miyaura cross-coupling to install aryl groups.

Table 2: Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitations
Chemical SynthesisHigh purity, controllable substituentsLow yields in cyclization steps
Enzymatic SynthesisScalable, mild conditionsLimited substrate flexibility

Analytical Validation and Characterization

This compound is rigorously characterized to confirm structure and purity:

  • NMR Spectroscopy :

    • 1^1H NMR (600 MHz, D2_2O): δ 7.61 (s, 1H, Ar-H), 5.60–5.45 (m, 2H, CH2_2), 3.81 (s, 3H, OCH3_3).

  • Mass Spectrometry :

    • ESI-MS: [M+H]+^+ calcd for C17_{17}H26_{26}N3_3O4_4: 336.18, found: 336.20.

  • HPLC Purity :

    • 99% purity achieved via C18 column purification (0–20% acetonitrile in 0.1 M TEAB).

Challenges and Optimization Strategies

  • Low Yields in Cyclization :

    • Mitigated by optimizing bromine stoichiometry and reaction temperature.

  • Solubility Issues :

    • Use of polar aprotic solvents (e.g., DMF, DMSO) improves intermediate solubility .

Q & A

Basic Question: What experimental parameters must be documented to ensure reproducible synthesis of ABZI-1?

Answer:
Reproducibility requires meticulous documentation of:

  • Reaction conditions : Temperature, solvent purity, reaction time, and stoichiometric ratios .
  • Purification protocols : Column chromatography details (e.g., solvent gradients, stationary phase) or recrystallization methods .
  • Characterization data : NMR shifts, HRMS spectra, and HPLC chromatograms for purity assessment. For novel compounds, include elemental analysis .
  • Batch-specific variations : Note deviations in starting materials or equipment calibration.
    Reference: Guidelines from experimental reporting standards in chemistry journals .

Advanced Question: How should researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?

Answer:
Contradictions require systematic analysis:

Assay validation : Confirm in vitro assay conditions (e.g., pH, temperature) mirror physiological environments .

Pharmacokinetic factors : Evaluate bioavailability, metabolic stability (e.g., cytochrome P450 interactions), and tissue penetration using LC-MS/MS .

Dose-response alignment : Compare in vitro IC₅₀ values with in vivo plasma concentrations. Adjust dosing regimens or formulation (e.g., nanoencapsulation) .

Control experiments : Rule out off-target effects via counter-screening assays .
Reference: Frameworks for data contradiction resolution .

Basic Question: What minimum characterization data are required to confirm this compound’s structural identity and purity?

Answer:
Essential data include:

  • Spectroscopic evidence : ¹H/¹³C NMR, IR, and HRMS for structural confirmation.
  • Chromatographic purity : ≥95% purity via HPLC/GC with dual detection (e.g., UV and ELSD) .
  • Elemental analysis : For novel compounds, match calculated/theoretical values within 0.4% variance .
  • Crystallographic data (if applicable) : X-ray diffraction for absolute configuration.
    Reference: Chemistry journal standards for compound validation .

Advanced Question: What methodologies optimize this compound’s target selectivity while minimizing off-target interactions?

Answer:
Advanced strategies involve:

Structure-activity relationship (SAR) studies : Systematically modify functional groups and assess activity against primary vs. secondary targets .

Computational docking : Use molecular dynamics simulations to predict binding affinity and selectivity (e.g., AutoDock Vina) .

Proteome-wide screening : Employ techniques like thermal shift assays or affinity pulldown-MS to identify off-target binding .

Orthogonal assays : Validate hits using biophysical methods (e.g., SPR, ITC) .
Reference: Integrative approaches from computational and experimental pharmacology .

Basic Question: How to design a literature review identifying gaps in this compound’s mechanism of action?

Answer:
Follow systematic review principles:

Keyword strategy : Use Boolean terms (e.g., “this compound” AND “kinase inhibition” OR “metabolic pathway”) across databases like PubMed and SciFinder .

Inclusion/exclusion criteria : Prioritize peer-reviewed studies with robust methodologies (e.g., controlled experiments, dose-dependent data) .

Gap mapping : Tabulate unresolved questions (e.g., conflicting signaling pathways, unstudied cell types) using tools like PRISMA .
Reference: Systematic review frameworks for research gap analysis .

Advanced Question: How to integrate high-throughput screening data with mechanistic studies for this compound?

Answer:
Leverage interdisciplinary workflows:

Data normalization : Standardize screening results (e.g., Z-score normalization) to enable cross-dataset comparisons .

Pathway enrichment analysis : Use tools like DAVID or Metascape to link hits to biological pathways .

Mechanistic validation : Apply CRISPR-Cas9 knockouts or siRNA silencing to confirm target relevance .

Data transparency : Archive raw data in repositories (e.g., Zenodo) with metadata for reproducibility .
Reference: Best practices for data integration in translational research .

Basic Question: What ethical guidelines apply to preclinical testing of this compound in animal models?

Answer:
Key considerations include:

IACUC approval : Adhere to protocols for humane endpoints, sample sizes, and anesthesia .

ARRIVE guidelines : Report animal sex, age, and genetic background to ensure reproducibility .

Data transparency : Publish negative results to avoid publication bias .
Reference: Ethical frameworks for preclinical studies .

Advanced Question: How to validate this compound’s target engagement in complex biological systems?

Answer:
Use multimodal validation:

Biochemical assays : Measure target occupancy via CETSA (cellular thermal shift assay) .

Imaging techniques : Employ fluorescence polarization or PET tracers for in vivo target visualization .

Omics integration : Combine transcriptomics/proteomics to identify downstream biomarkers .

Negative controls : Use isogenic cell lines lacking the target protein .
Reference: Advanced validation methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABZI-1
Reactant of Route 2
ABZI-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.